Methyl 2,4-dihydroxy-5-isopropylbenzoate
Overview
Description
Methyl 2,4-dihydroxy-5-isopropylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, featuring a methyl ester group and two hydroxyl groups on the benzene ring, along with an isopropyl group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where an isopropyl chloride and a Lewis acid catalyst (such as aluminum chloride) are used.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst (such as sulfuric acid) to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where the reaction mixture is carefully controlled to ensure high yield and purity.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde forms.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Various quinones and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated derivatives and nitro compounds.
Scientific Research Applications
Methyl 2,4-dihydroxy-5-isopropylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2,4-dihydroxy-5-isopropylbenzoate exerts its effects involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Molecular Targets: Potential targets include various enzymes, receptors, and signaling pathways involved in disease processes.
Comparison with Similar Compounds
Salicylic Acid
Aspirin (Acetylsalicylic Acid)
Flavonoids (e.g., Quercetin, Kaempferol)
Hydroquinone
Properties
IUPAC Name |
methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCXJWZGXUTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731184 | |
Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943519-37-7 | |
Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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